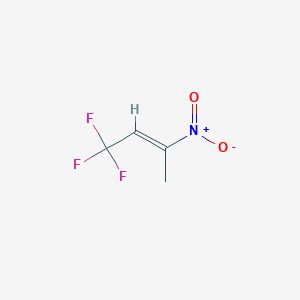

(2E)-1,1,1-trifluoro-3-nitrobut-2-ene

Description

Significance of Fluorinated Organic Compounds as Advanced Building Blocks

The incorporation of fluorine into organic compounds can dramatically alter their physical, chemical, and biological properties. researchgate.net The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts exceptional thermal and chemical stability to fluorinated molecules. researchgate.net Furthermore, the high electronegativity of fluorine can significantly modulate the acidity, basicity, and reactivity of neighboring functional groups. In medicinal chemistry, the introduction of fluorine is a common strategy to enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. researchgate.net As a result, fluorinated compounds are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. nih.gov The trifluoromethyl group (CF3), in particular, is a key moiety that can dramatically influence a molecule's lipophilicity and conformational preferences.

General Overview of Nitroalkenes as Versatile Synthetic Intermediates

Nitroalkenes are highly valuable synthetic intermediates due to the strong electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for a variety of chemical transformations. researchgate.net They are excellent Michael acceptors, readily undergoing conjugate addition reactions with a wide range of nucleophiles. researchgate.net Additionally, nitroalkenes are versatile dienophiles and dipolarophiles in cycloaddition reactions, providing access to a diverse array of cyclic and heterocyclic systems. chemsrc.com The nitro group itself can be transformed into a plethora of other functional groups, including amines, ketones, and oximes, further extending the synthetic utility of nitroalkene adducts. nih.gov The ease of their preparation and their high reactivity make nitroalkenes indispensable tools in the synthesis of natural products and other complex organic targets. chemsrc.com

Structural and Electronic Features of (2E)-1,1,1-trifluoro-3-nitrobut-2-ene in a Synthetic Context

This compound is a molecule where the powerful electron-withdrawing effects of both a trifluoromethyl group and a nitro group are in conjugation with a carbon-carbon double bond. This unique substitution pattern results in a highly electron-deficient alkene, making it an exceptionally reactive electrophile.

The strong inductive effect of the trifluoromethyl group and the combined inductive and resonance effects of the nitro group synergistically polarize the π-system of the double bond. This renders the β-carbon highly susceptible to attack by nucleophiles. The molecule's reactivity has been demonstrated in various transformations, including cycloaddition reactions with enamines. researchgate.net Computational studies on similar conjugated nitroalkenes suggest that these reactions proceed via a polar, single-step mechanism.

Below is a table summarizing some of the known properties of this compound.

| Property | Value |

| Molecular Formula | C4H4F3NO2 |

| Molecular Weight | 155.08 g/mol |

| CAS Number | 1081822-33-4 |

Further detailed research, including experimental crystallographic analysis and high-level computational studies, would provide a more quantitative understanding of the structural and electronic landscape of this potent synthetic intermediate.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H4F3NO2 |

|---|---|

Molecular Weight |

155.08 g/mol |

IUPAC Name |

(E)-1,1,1-trifluoro-3-nitrobut-2-ene |

InChI |

InChI=1S/C4H4F3NO2/c1-3(8(9)10)2-4(5,6)7/h2H,1H3/b3-2+ |

InChI Key |

LCWQUYWZQHRBAS-NSCUHMNNSA-N |

Isomeric SMILES |

C/C(=C\C(F)(F)F)/[N+](=O)[O-] |

Canonical SMILES |

CC(=CC(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2e 1,1,1 Trifluoro 3 Nitrobut 2 Ene and Analogous Structures

Direct Synthetic Routes to (2E)-1,1,1-trifluoro-3-nitrobut-2-ene

Direct synthetic methods are crucial for the efficient production of this compound. These routes often focus on stereoselectivity and the introduction of the nitro and trifluoromethyl groups in a controlled manner.

Alkene cross-metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds with high stereoselectivity. organic-chemistry.org This strategy can be applied to the synthesis of fluorinated nitroalkenes, although it presents unique challenges due to the electronic properties of the fluoroalkene substrates. researchgate.net The reaction involves the transalkylidenation of two different terminal alkenes, which can statistically lead to a mixture of homo- and cross-coupled products. organic-chemistry.org However, by carefully selecting substrates with differing reactivities, high yields of the desired cross-coupled product can be achieved. organic-chemistry.org For instance, the reaction of a trifluoromethyl-containing alkene with a nitro-substituted alkene in the presence of a suitable catalyst, such as a Grubbs catalyst, could potentially yield this compound. The stereoselectivity of the resulting double bond is a critical aspect, with the E-isomer often being the thermodynamically favored product. beilstein-journals.org

A highly efficient and stereoselective method for the synthesis of α-fluoronitroalkenes involves the radical nitration-debromination of α-bromo-α-fluoroalkenes. acs.orgfigshare.comnih.gov This approach utilizes readily available 2-bromo-2-fluorostyrenes and iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) as the nitrating agent. acs.orgfigshare.comnih.govresearchgate.net The reaction proceeds through a nitration-debromination sequence to yield the corresponding α-fluoro-nitroalkenes with high stereoselectivity, exclusively affording the Z-isomers in yields of up to 92%. acs.orgfigshare.comnih.govresearchgate.net

The reaction conditions can be optimized to improve yields. For example, using a larger excess of Fe(NO₃)₃ can increase the reaction rate and yield. acs.org This method has a broad scope, allowing for the conversion of various styrenes with different electronic properties into their corresponding α-fluoronitroalkenes. acs.org The resulting monofluorinated alkenes are versatile building blocks for further synthetic transformations. acs.orgnih.gov

A potential side reaction is the bromination of the starting alkene, which can be minimized by adjusting the reaction conditions. acs.org

Catalytic Approaches for the Formation of Fluorinated Nitroalkenes

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways for the formation of complex molecules like fluorinated nitroalkenes.

Transition metal carbene complexes, particularly Grubbs catalysts, are widely used for olefin metathesis reactions. wikipedia.org These ruthenium-based catalysts are known for their tolerance to a wide range of functional groups and solvents, making them valuable in synthetic organic chemistry. wikipedia.org While direct examples of Grubbs' catalyst in the synthesis of this compound are not extensively detailed in the provided context, the principles of olefin metathesis suggest its applicability.

Grubbs catalysts have been employed in the cross-metathesis of various electron-deficient substrates. nih.gov The second-generation Grubbs catalysts, featuring an N-heterocyclic carbene (NHC) ligand, exhibit enhanced reactivity. bohrium.com The design of the catalyst, including steric and electronic factors, can influence its activity and stability. For instance, nitro-substituted Hoveyda-Grubbs catalysts have shown dramatically increased activity compared to the standard second-generation catalyst. nih.gov

The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity in olefin metathesis. bohrium.com For the synthesis of specific isomers, such as Z-alkenes, specialized catalysts like the Hoveyda-Grubbs Catalyst® M2001 and M2002 can be utilized. umicore.com

Exploration of Green Chemical Principles in Synthetic Strategies for Fluorinated Nitroalkenes

The principles of green chemistry aim to make chemical processes more environmentally friendly and sustainable. dovepress.comcas.cn This includes using less hazardous reagents, reducing waste, and improving atom economy. dovepress.comcas.cn In the context of synthesizing fluorinated nitroalkenes, several green chemistry principles can be applied.

Traditional fluorination methods often involve hazardous reagents like antimony trifluoride (SbF₃) and hydrogen fluoride (B91410) (HF). dovepress.comcas.cn The development of greener fluorination methods is an active area of research. dovepress.com This includes the use of less toxic and more readily available fluorinating agents. researchgate.net

The use of water as a solvent in fluorination reactions is a significant advancement in green chemistry. rsc.org While fluorination was once thought to be incompatible with aqueous conditions, recent studies have demonstrated the feasibility of performing electrophilic, radical, and nucleophilic fluorination reactions in water or aqueous co-solvent systems. rsc.org This approach avoids the use of volatile and often toxic organic solvents.

Furthermore, the development of catalytic methods, as discussed in the previous section, aligns with green chemistry principles by enabling reactions to proceed with high efficiency and selectivity, thereby reducing byproducts and waste. researchgate.net The use of recyclable catalysts further enhances the sustainability of these synthetic routes. pharmtech.com

Reactivity and Mechanistic Elucidation of 2e 1,1,1 Trifluoro 3 Nitrobut 2 Ene

Nucleophilic Addition Reactions of (2E)-1,1,1-trifluoro-3-nitrobut-2-ene

Nucleophilic additions to this compound are among the most explored transformations for this compound, providing a versatile route to complex fluorine- and nitrogen-containing molecules.

The electron-deficient nature of the double bond in this compound makes it an excellent Michael acceptor. Conjugate addition reactions allow for the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position to the nitro group.

While specific studies on the asymmetric conjugate addition of fluoromalonates to this compound are not extensively documented in the literature, the reactivity can be inferred from analogous systems. The organocatalytic Michael addition of malonates to β-trifluoromethylated enones has been successfully demonstrated. For instance, the reaction of β-trifluoromethyl α,β-unsaturated 2-acyl thiazoles with diethyl malonate, catalyzed by bifunctional tertiary amine–thioureas, proceeds efficiently under high pressure to yield adducts with high enantioselectivity. acs.org This suggests that a similar approach with this compound would be feasible.

Bifunctional organocatalysts, such as those derived from cinchona alkaloids or chiral amines and thioureas, are often employed to achieve high stereocontrol. researchgate.netmdpi.comresearchgate.net These catalysts can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding and enamine/iminium ion formation, respectively.

Table 1: Asymmetric Michael Addition of Diethyl Malonate to β-Trifluoromethyl Enones (Analogous System) This table presents data from an analogous system to illustrate the potential outcomes for reactions with this compound.

| Entry | β-Substituent on Enone | Catalyst Loading (mol%) | Pressure (kbar) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 4-MeO-C₆H₄ | 5 | 9 | 92 | 93 |

| 2 | 4-Cl-C₆H₄ | 5 | 10 | 95 | 92 |

| 3 | 2-Thienyl | 5 | 9 | 94 | 91 |

| 4 | Cyclohexyl | 5 | 8 | 96 | 95 |

Source: Based on data from analogous systems reported in the literature. acs.org

In Michael additions to β-trifluoromethylated nitroalkenes, achieving high stereochemical control (both diastereoselectivity and enantioselectivity) is a primary objective. The trifluoromethyl group exerts a significant steric and electronic influence, which can be harnessed by chiral catalysts to direct the approach of the nucleophile.

The regioselectivity is generally high for the 1,4-addition product due to the electronic activation of the β-position. The stereochemical outcome is determined in the transition state, where the chiral catalyst creates a specific spatial arrangement. For example, bifunctional thiourea (B124793) catalysts are thought to activate the nitroalkene by forming two hydrogen bonds with the nitro group, while the basic amine moiety of the catalyst deprotonates the nucleophile. This dual activation in a chiral environment leads to a highly organized, enantioselective transition state. researchgate.netmdpi.com

The choice of catalyst, solvent, and reaction conditions can influence the diastereomeric ratio (syn/anti) of the product when a new stereocenter is formed on the nucleophile as well.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of mediating a variety of transformations, including reactions with nitroalkenes. nih.govnih.gov For substrates like this compound, NHC catalysis opens up unique reactivity pathways.

A key reactivity mode of NHCs involves the generation of homoenolate equivalents from α,β-unsaturated aldehydes (enals). nih.govnih.govntu.edu.sg The NHC adds to the aldehyde to form a Breslow intermediate, which, after deprotonation, can act as a nucleophile at its β-carbon. This homoenolate can then add to an electrophile like this compound.

The reaction proceeds through the following general steps:

The NHC catalyst adds to an enal to form the corresponding Breslow intermediate.

Deprotonation of the Breslow intermediate generates the key homoenolate species.

The homoenolate undergoes a conjugate addition to the β-position of the nitroalkene.

The resulting intermediate is then protonated and undergoes intramolecular cyclization or is trapped by an alcohol to yield the final δ-nitroester product.

This pathway provides access to valuable γ-nitrocarbonyl compounds, which are precursors to δ-lactams and other important heterocyclic structures. nih.govnih.gov

The use of chiral NHCs allows for excellent stereocontrol in these transformations. nih.govnih.gov The stereochemistry of the final product is determined during the nucleophilic attack of the chiral homoenolate intermediate on the nitroalkene. The bulky substituents on the chiral NHC create a defined chiral pocket that dictates the facial selectivity of the addition.

Research on the NHC-catalyzed addition of enals to various nitroalkenes has shown that high diastereoselectivity (often favoring the syn product) and enantioselectivity can be achieved. nih.govnih.gov The development of novel chiral triazolium salts as NHC precatalysts has been crucial in advancing this methodology. The specific stereochemical outcome can be influenced by the structure of the NHC catalyst, the substrates, and the reaction conditions.

Table 2: Enantioselective NHC-Catalyzed Homoenolate Addition to Nitroalkenes (Analogous Systems) This table showcases typical results for NHC-catalyzed reactions with various nitroalkenes, providing a reference for the expected reactivity of this compound.

| Entry | Enal | Nitroalkene | Catalyst | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| 1 | Cinnamaldehyde | (E)-1-Nitrobut-1-ene | Chiral Triazolium Salt A | 75 | >20:1 | 95 |

| 2 | 4-Chlorocinnamaldehyde | Nitrostyrene | Chiral Triazolium Salt A | 82 | >20:1 | 96 |

| 3 | Cinnamaldehyde | (E)-3-Nitropent-2-ene | Chiral Triazolium Salt B | 68 | 15:1 | 92 |

| 4 | 2-Naphthaldehyde | (E)-1-Nitrobut-1-ene | Chiral Triazolium Salt A | 71 | >20:1 | 94 |

Source: Data compiled from representative studies on analogous systems. nih.govnih.gov

N-Heterocyclic Carbene (NHC)-Catalyzed Transformations of this compound

Cycloaddition Chemistry Involving this compound

The unique electronic properties of this compound, characterized by the presence of both a strongly electron-withdrawing trifluoromethyl group and a nitro group, make it a versatile substrate in various cycloaddition reactions. These reactions provide efficient pathways for the synthesis of complex heterocyclic structures.

[3+2]-Annulation Reactions

[3+2]-Annulation, a type of dipolar cycloaddition, is a powerful tool in synthetic organic chemistry for the construction of five-membered rings. In the context of this compound, this reaction allows for the introduction of the trifluoromethyl group into heterocyclic scaffolds, which is of significant interest in medicinal chemistry.

A significant advancement in the synthesis of functionalized indolizines involves the copper-mediated oxidative [3+2]-annulation of nitroalkenes with pyridinium (B92312) ylides. This methodology has been shown to be applicable to a range of nitroalkenes and pyridinium salts. rsc.org The reaction proceeds through the in situ generation of a pyridinium ylide, which then undergoes a [3+2] cycloaddition with the nitroalkene. The resulting intermediate is subsequently oxidized, leading to the aromatic indolizine (B1195054) product.

The general mechanism for this transformation involves the initial deprotonation of a pyridinium salt to form the corresponding ylide. This ylide then acts as a 1,3-dipole and reacts with the nitroalkene, which serves as the dipolarophile. The presence of copper(II) acetate is crucial for the subsequent oxidative aromatization step, which leads to the final indolizine product. rsc.orgresearchgate.net Mechanistic studies support a stepwise process involving cycloaddition, oxidation, and then elimination of nitrous acid (HNO2). researchgate.net

While specific studies on this compound are not extensively detailed in the provided search results, the general applicability of this copper-mediated oxidative annulation to other α-substituted nitroalkenes suggests its potential for the synthesis of 1-trifluoromethyl-substituted indolizines. The reaction conditions typically involve a copper(II) salt, such as copper(II) acetate, and a base to generate the ylide. rsc.org

The synthesis of indolizines and their analogs through the [3+2] cycloaddition of pyridinium ylides is a versatile and straightforward method. nih.gov The scope of this reaction with respect to nitroalkenes is broad, accommodating both electron-rich and electron-deficient substituents on the aromatic ring of the nitroalkene. rsc.org This suggests that this compound, with its strong electron-withdrawing groups, would be a suitable substrate for this transformation.

The reaction has been successfully applied to various pyridinium and isoquinolinium salts, allowing for diversity in the resulting indolizine core. rsc.org However, the efficiency of the reaction can be influenced by the nature of the substituents on both the ylide and the nitroalkene. For instance, the reaction time and temperature may need to be adjusted based on the electronic properties of the substrates.

A key advantage of this method is the potential for the synthesis of fluorinated indolizines, which are of growing interest in medicinal and materials chemistry. The use of α-fluoronitroalkenes in copper-mediated oxidative [3+2]-annulations has been demonstrated as an efficient route to 1-fluoroindolizines. rsc.org By extension, the use of this compound would be expected to provide access to 1-trifluoromethyl-indolizine derivatives.

Limitations of this methodology may include side reactions or lower yields depending on the stability of the pyridinium ylide and the specific reaction conditions employed. The steric hindrance on either the ylide or the nitroalkene could also impact the feasibility and efficiency of the cycloaddition.

| Nitroalkene Substrate | Pyridinium Salt | Product | Yield |

|---|---|---|---|

| α-Fluoronitroalkenes | Various Pyridinium and Isoquinolinium Salts | 1-Fluoroindolizines | Up to 81% |

| α-Unsubstituted Nitroalkenes | Aminopyridinium Salts | 3-Nitro-pyrazolo[1,5-a]pyridines | Excellent yields |

Nitrile Oxide Cycloadditions (e.g., to Isoxazolines)

The 1,3-dipolar cycloaddition of nitrile oxides to alkenes is a fundamental and widely used method for the synthesis of 2-isoxazolines. mdpi.comnih.gov These heterocyclic compounds are valuable intermediates in organic synthesis and are present in many biologically active molecules. The reaction of a nitrile oxide with an alkene like this compound is expected to proceed with high regioselectivity, governed by the electronic and steric properties of the reactants.

The trifluoromethyl and nitro groups on the alkene significantly influence its reactivity as a dipolarophile. These electron-withdrawing groups activate the double bond towards nucleophilic attack by the nitrile oxide. Theoretical studies on similar systems suggest that the reaction is likely to be a concerted, polar process. mdpi.com

The synthesis of trifluoromethylated isoxazolines has been achieved through various 1,3-dipolar cycloaddition strategies, highlighting the feasibility of incorporating the CF3 group into this heterocyclic system. nih.govresearchgate.net While direct examples with this compound are not provided, the general reactivity patterns of fluorinated and nitro-substituted alkenes in nitrile oxide cycloadditions allow for predictions about the expected outcome. The reaction would likely lead to the formation of a 3,5-disubstituted isoxazoline (B3343090) with the trifluoromethyl group at the 5-position.

Reduction and Derivatization of this compound

The presence of both a nitro group and a carbon-carbon double bond in this compound offers opportunities for selective reduction to access a variety of valuable saturated and partially saturated compounds. The challenge lies in achieving selectivity between the two reducible functional groups.

Selective Reduction of Nitro and Alkene Functionalities (e.g., to Piperidine (B6355638) Derivatives)

The selective reduction of the nitroalkene moiety in the presence of other functional groups is a key transformation in organic synthesis. For β-trifluoromethyl substituted nitroalkenes, efficient organocatalytic stereoselective reduction methods have been developed. unimi.itnih.gov These methods typically employ a Hantzsch ester as the reducing agent and a chiral thiourea-based catalyst to achieve high enantioselectivity in the reduction of the carbon-carbon double bond, leading to chiral β-trifluoromethyl nitroalkanes. unimi.it

This selective reduction of the alkene functionality is the first crucial step towards the synthesis of piperidine derivatives. The resulting nitroalkane can then undergo further transformations, including the reduction of the nitro group to an amine and subsequent cyclization. While the complete synthesis of a piperidine derivative from this compound is not detailed in the provided results, the initial selective reduction of the double bond is well-precedented for analogous systems.

The choice of reducing agent and catalyst is critical to control the selectivity. For instance, catalytic hydrogenation could potentially reduce both the double bond and the nitro group, while specific organocatalytic systems have been shown to be highly effective for the conjugate reduction of the alkene. unimi.itnih.gov The synthesis of enantioenriched 2-alkyl piperidine derivatives has been achieved through the asymmetric reduction of pyridinium salts, showcasing a different synthetic strategy towards this important heterocyclic core. sigmaaldrich.com

| Substrate | Catalyst | Reducing Agent | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| β-Trifluoromethyl-β-nitrostyrene | Thiourea-based (S)-valine derivative | Hantzsch ester | Chiral β-trifluoromethyl nitroalkane | Up to 97% |

| 2-Aryl-2-trifluoromethyl nitroalkenes | Thiourea-based chiral catalyst | Hantzsch ester | Chiral functionalized nitroalkanes | Up to 90% |

Article Generation Unsuccessful: Insufficient Specific Data for this compound

Despite a comprehensive search for scholarly articles and research data, specific information regarding the electrophilic and radical reactions of the chemical compound this compound is not available in the public domain. Consequently, the generation of a detailed and scientifically accurate article, as per the user's structured outline and stringent content requirements, cannot be fulfilled at this time.

The performed searches yielded general information on the reactivity of related classes of compounds, such as trifluoromethylated alkenes and nitroalkenes. This body of literature provides a theoretical framework for predicting the potential reactivity of this compound. For instance, the presence of the electron-withdrawing trifluoromethyl and nitro groups is expected to deactivate the double bond towards electrophilic attack and activate it towards nucleophilic and certain radical additions.

However, the user's request explicitly requires "detailed research findings" and "data tables" focusing solely on this compound. This includes specific experimental details such as reaction conditions, yields, and stereochemical outcomes for reactions like halogenation, epoxidation, and radical additions. This level of specific, empirical data for the target compound could not be located.

Therefore, to adhere to the principles of scientific accuracy and avoid speculation, the requested article on the "," specifically section "3.3.2. Other Electrophilic or Radical Reactions," cannot be generated.

Table of Compound Names

Synthetic Utility of 2e 1,1,1 Trifluoro 3 Nitrobut 2 Ene As a Key Building Block

Precursors to Structurally Diverse Nitrogen-Containing Heterocycles

(2E)-1,1,1-trifluoro-3-nitrobut-2-ene serves as a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic systems. The presence of both a trifluoromethyl group and a nitro group on the alkene scaffold allows for the introduction of these important functionalities into the final heterocyclic products.

Fluorinated indolizines are a class of heterocyclic compounds with a wide range of applications in medicinal chemistry. The synthesis of these scaffolds can be efficiently achieved through [3+2] cycloaddition reactions. One of the most powerful methods for the construction of the indolizine (B1195054) core involves the reaction of a pyridinium (B92312) ylide with an electron-deficient alkene.

In this context, this compound is an excellent candidate as the dipolarophile. The reaction would proceed via the in situ generation of a pyridinium ylide from a corresponding pyridinium salt and a base. This ylide, acting as a three-atom component, would then undergo a [3+2] cycloaddition with the nitroalkene. The resulting cycloadduct, a tetrahydroindolizine derivative, can then be aromatized, often through the elimination of nitrous acid under the reaction conditions or upon workup, to afford the desired trifluoromethyl-substituted indolizine. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the ylide and the nitroalkene.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Ref. |

| Pyridinium Ylide | This compound | Trifluoromethyl-substituted Indolizine | [3+2] Cycloaddition | researchgate.net |

The reactivity of this compound extends to the synthesis of other important heterocyclic systems such as isoxazolines, cyclopentanes, and piperidines. These syntheses often rely on the Michael addition reactivity of the nitroalkene.

Isoxazolines: Trifluoromethyl-substituted isoxazolines can be prepared through various synthetic routes. A plausible approach involving this compound would be a domino reaction. For instance, the Michael addition of a nucleophile, such as hydroxylamine, to the nitroalkene could be followed by an intramolecular cyclization and dehydration to yield the isoxazoline (B3343090) ring. Alternatively, a [3+2] cycloaddition reaction between a nitrile oxide and the trifluoromethylated alkene can also be envisioned, although the reactivity of this specific nitroalkene in such cycloadditions would need to be explored. Research on similar fluorinated compounds suggests that cycloaddition reactions with nitrones are a viable pathway. bibliotekanauki.pl

Cyclopentanes: The synthesis of functionalized cyclopentanes can be achieved through a Michael-initiated ring-closure (MIRC) strategy. This would involve the Michael addition of a stabilized carbanion, such as an enolate derived from a 1,3-dicarbonyl compound, to this compound. The resulting Michael adduct can then undergo an intramolecular nucleophilic substitution or condensation to form the five-membered ring. The stereochemical outcome of this process can often be controlled by the reaction conditions and the nature of the starting materials.

Piperidines: The construction of the piperidine (B6355638) skeleton can be accomplished via an aza-Michael addition. The conjugate addition of a primary or secondary amine to this compound would yield a γ-nitroamine intermediate. This intermediate can then be further elaborated. For example, if the amine nucleophile also contains a Michael acceptor, an intramolecular cyclization can lead to the formation of the piperidine ring. The diastereoselectivity of such reactions is often influenced by the substituents on the amine and the reaction conditions. ias.ac.in

| Target Heterocycle | Key Reaction | Starting Materials | Ref. |

| Isoxazoline | [3+2] Cycloaddition | Nitrone, this compound | bibliotekanauki.pl |

| Cyclopentane | Michael-initiated ring-closure | 1,3-Dicarbonyl compound, this compound | ias.ac.in |

| Piperidine | Aza-Michael Addition | Amine, this compound | ias.ac.in |

This compound can also be envisioned as a starting material for the synthesis of various five-membered aromatic nitrogen heterocycles.

Pyrroles: The synthesis of trifluoromethyl-substituted pyrroles can be approached through various strategies. While a direct Paal-Knorr type synthesis from the nitroalkene is not straightforward, it can be converted into a suitable 1,4-dicarbonyl precursor. For instance, a Nef reaction on the Michael adduct of an enolate with this compound could provide the necessary dicarbonyl compound, which can then be cyclized with an amine to form the pyrrole (B145914) ring.

Pyrazoles: Pyrazoles are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine. Similar to the synthesis of pyrroles, this compound could be transformed into a 1,3-dicarbonyl equivalent which can then be reacted with hydrazine. Alternatively, a [3+2] cycloaddition of a diazoalkane to the nitroalkene could potentially lead to a pyrazoline intermediate, which could then be oxidized to the corresponding pyrazole.

Triazoles: The Huisgen 1,3-dipolar cycloaddition of azides to alkenes is a powerful tool for the synthesis of 1,2,3-triazoles. The electron-deficient nature of this compound makes it a suitable dipolarophile for this reaction. The reaction with an organic azide (B81097) would proceed to give a trifluoromethyl- and nitro-substituted triazoline, which could potentially be converted to the aromatic triazole. The regioselectivity of the cycloaddition would be a key aspect to consider in this synthesis.

Development of Chiral Fluorinated Compounds

The synthesis of enantiomerically enriched fluorinated molecules is of great importance in the development of new pharmaceuticals and agrochemicals. This compound is an excellent substrate for asymmetric reactions, allowing for the introduction of chirality in a controlled manner.

The organocatalytic asymmetric Michael addition of carbon nucleophiles to nitroalkenes is a well-established method for the synthesis of chiral γ-nitro compounds. In particular, the addition of dialkyl malonates to this compound, catalyzed by a chiral organocatalyst such as a bifunctional thiourea (B124793) or a cinchona alkaloid derivative, can provide direct access to chiral fluorinated γ-nitro dicarboxylic esters.

These reactions typically proceed with high yields and excellent enantioselectivities. The resulting products can be easily converted to the corresponding γ-nitro carboxylic acids by hydrolysis and decarboxylation. The nitro group can then be further transformed into other functional groups, such as an amino group, providing access to chiral γ-amino acids.

| Nucleophile | Electrophile | Catalyst Type | Product | Ref. |

| Dialkyl Malonate | This compound | Chiral Thiourea | Chiral γ-Nitro Dicarboxylic Ester | rsc.org |

| 1,3-Dicarbonyl Compound | This compound | Cinchona Alkaloid Derivative | Chiral γ-Nitro Ketone | pageplace.de |

Beyond the synthesis of γ-nitro carboxylic acid derivatives, this compound can be employed in a variety of other enantioselective and diastereoselective transformations to generate advanced chiral intermediates.

Enantioselective Reactions: Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of nitroalkenes. For example, the enantioselective Michael addition of other nucleophiles, such as aldehydes or ketones, can be achieved using chiral amine catalysts. These reactions would lead to the formation of chiral γ-nitro aldehydes or ketones with high enantiomeric excess. Furthermore, enantioselective cycloaddition reactions, such as the Diels-Alder reaction with chiral dienes, could also be explored.

Diastereoselective Reactions: The stereochemical outcome of reactions involving this compound can also be controlled to achieve high diastereoselectivity. This can be accomplished by using chiral auxiliaries attached to the nucleophile or by employing substrate-controlled diastereoselective reactions. For instance, the addition of a chiral enolate to the nitroalkene would proceed with facial selectivity dictated by the chiral auxiliary. Subsequent removal of the auxiliary would provide the enantiomerically enriched product. Diastereoselective reductions of the nitro group in the chiral products from Michael additions can also lead to the formation of advanced intermediates with multiple stereocenters. The reactions of (E)-1,1,1-trifluoro-3-nitrobut-2-ene with enamines have been shown to proceed with high diastereoselectivity, leading to the formation of complex acyclic and heterocyclic structures. researchgate.netresearchgate.net

| Reaction Type | Chiral Source | Product | Stereocontrol | Ref. |

| Michael Addition | Chiral Organocatalyst | Chiral γ-Nitro Carbonyl | Enantioselective | rsc.org |

| Michael Addition | Chiral Auxiliary | Diastereomeric γ-Nitro Adducts | Diastereoselective | nih.gov |

| Cycloaddition | Chiral Dienophile | Chiral Cycloadduct | Enantioselective | nih.gov |

| Reaction with Enamines | --- | Diastereomeric Nitroalkyl Enamines | Diastereoselective | researchgate.netresearchgate.net |

Applications in the Synthesis of Functional Molecules and Advanced Materials

This compound has proven to be a highly valuable and versatile building block in organic synthesis, facilitating the construction of a wide range of functional molecules and showing potential in the development of advanced materials. Its synthetic utility stems from the unique reactivity conferred by the trifluoromethyl group and the conjugated nitroalkene system. These features allow for a diverse array of chemical transformations, leading to the creation of complex molecular architectures, including various heterocyclic compounds.

The electron-withdrawing nature of the trifluoromethyl group, combined with the nitro group, renders the double bond of this compound highly susceptible to nucleophilic attack. This makes it an excellent Michael acceptor in reactions with a variety of nucleophiles. Furthermore, the nitro group can be subsequently transformed into other functional groups, adding to the synthetic versatility of this reagent.

One of the most significant applications of this compound is in the synthesis of trifluoromethyl-substituted heterocyclic compounds. These motifs are of particular interest in medicinal chemistry due to the often-beneficial effects of the trifluoromethyl group on the pharmacological properties of a molecule, such as metabolic stability and binding affinity.

For instance, the reaction of this compound with enamines derived from cycloalkanones leads to the formation of various nitrogen-containing heterocycles. These reactions can proceed via cycloaddition pathways to yield substituted 1,2-oxazine 2-oxides. researchgate.net Subsequent rearrangement of these intermediates can also lead to the formation of 1-pyrroline (B1209420) N-oxides. researchgate.net Moreover, hydrolysis of the initial adducts can afford functionalized γ-nitro ketones. researchgate.net

The organocatalytic asymmetric Michael addition of nucleophiles to nitroalkenes is a powerful tool for the enantioselective synthesis of complex molecules. While specific examples detailing the use of this compound in organocatalytic reactions are emerging, the general reactivity of trifluoromethylated nitroalkenes suggests significant potential in this area. For example, the synthesis of trisubstituted 2-trifluoromethyl pyrrolidines has been achieved through the organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethylketones to other nitroolefins, followed by reductive cyclization. nih.gov This strategy highlights a pathway for creating chiral trifluoromethylated pyrrolidines, which are valuable scaffolds in drug discovery.

The following table summarizes some key synthetic transformations involving this compound and related compounds, showcasing its utility in constructing functional molecules.

| Nucleophile/Reagent | Reaction Type | Product Class | Significance |

| Enamines | Cycloaddition/Rearrangement | 1,2-Oxazine 2-oxides, 1-Pyrroline N-oxides | Access to complex nitrogen-containing heterocycles. researchgate.net |

| Enamines | Michael Addition/Hydrolysis | γ-Nitro Ketones | Versatile intermediates for further synthetic transformations. researchgate.net |

| 1,1,1-Trifluoromethylketones (with other nitroolefins) | Asymmetric Michael Addition/Reductive Cyclization | Trisubstituted 2-Trifluoromethyl Pyrrolidines | Enantioselective synthesis of valuable chiral building blocks. nih.gov |

| Indoles (with various electron-deficient olefins) | Michael Addition | 3-Alkyl Indole (B1671886) Derivatives | Synthesis of biologically active indole alkaloids and analogues. ias.ac.in |

In the realm of advanced materials, the incorporation of trifluoromethyl groups into polymers is a well-established strategy to enhance properties such as thermal stability, chemical resistance, and hydrophobicity. researchgate.net While specific research detailing the polymerization of this compound is not extensively documented, its structure suggests potential as a monomer or co-monomer in the synthesis of novel fluorinated polymers. The presence of the reactive nitroalkene moiety could allow for its incorporation into polymer chains via various polymerization mechanisms.

The resulting fluoropolymers could find applications in diverse fields, from high-performance coatings and membranes to advanced electronic and biomedical materials. researchgate.net The nitro groups within the polymer backbone could also serve as handles for post-polymerization modification, allowing for the tuning of material properties and the introduction of further functionalities. The development of functional polymers is a rapidly growing area of materials science, with applications in areas such as drug delivery and stimuli-responsive materials. mdpi.comnih.gov

Computational and Theoretical Investigations of 2e 1,1,1 Trifluoro 3 Nitrobut 2 Ene

Electronic Structure and Reactivity Profiles

Theoretical studies, particularly within the framework of Molecular Electron Density Theory (MEDT), have been instrumental in understanding the electronic characteristics and reactivity of (2E)-1,1,1-trifluoro-3-nitrobut-2-ene. These investigations have shed light on how the interplay between the electron-withdrawing trifluoromethyl and nitro groups shapes the molecule's reactivity.

Analysis of the conceptual Density Functional Theory (DFT) reactivity indices provides a quantitative measure of the molecule's electrophilic and nucleophilic nature. While specific values for this compound are not extensively tabulated in the literature, related studies on similar nitroalkenes provide a comparative context for its reactivity. For instance, the global electrophilicity of similar compounds is a key determinant in their cycloaddition reactions.

A detailed examination of the electronic structure reveals the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO). This information is crucial for predicting how the molecule will interact with other reagents. In the context of cycloaddition reactions, the electronic properties of this compound dictate the regioselectivity and stereoselectivity of the process.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling has been pivotal in mapping out the intricate details of reaction mechanisms involving this compound. A notable example is the study of its Hetero Diels-Alder (HDA) reaction with 3,3-dimethyl-2-morpholinobutene. nih.govnih.gov This research employed MEDT to explore the reaction pathway, revealing a complex, multi-step process. nih.govnih.gov

The theoretical investigation confirmed the potential for the formation of zwitterionic intermediates during the initial stages of the reaction. nih.govnih.gov However, it was interestingly found that these localized zwitterions are not the common intermediates for the products identified in the post-reaction mixture. nih.govnih.gov

Further analysis using Bonding Evolution Theory (BET) provided a deeper understanding of the bonding changes throughout the reaction. nih.govnih.gov The key HDA reaction was found to proceed in a single step but in a non-concerted manner, characterized by three distinct stages. nih.govnih.gov This level of detail in mechanistic understanding is only achievable through sophisticated computational modeling.

Table 1: Key Findings from Quantum Chemical Modeling of the Hetero Diels-Alder Reaction

| Finding | Description |

| Reaction Type | Hetero Diels-Alder (HDA) |

| Theoretical Framework | Molecular Electron Density Theory (MEDT) |

| Intermediate Formation | Possibility of zwitterionic structures in the initial stage. |

| Intermediate Role | Localized zwitterions are not common intermediates for the final products. |

| Reaction Mechanism | One-step, non-concerted process with three identified stages. |

| Analysis Tool | Bonding Evolution Theory (BET) |

Prediction of Stereochemical Outcomes and Transition State Analysis

The prediction of stereochemical outcomes is a critical aspect of computational chemistry, and for this compound, this has been explored through the analysis of transition states. In the context of its HDA reaction, the transition state geometry and energetics determine the stereoselectivity of the resulting cycloadducts.

The BET study of the HDA reaction mechanism revealed the sequential nature of bond formation and breaking. nih.govnih.gov The process begins with the breaking of the C5-C6 double bond, followed by the cleavage of the C1-C2 bond. nih.govnih.gov The final phase involves the formation of a new C1-C6 single bond and the emergence of pseudoradical centers. nih.govnih.gov The conversion of the zwitterionic intermediate to the final product also proceeds through a multi-stage process involving the disappearance of these pseudoradical centers and the formation of new bonds. nih.govnih.gov

This detailed transition state analysis allows for a rationalization of the observed stereochemical outcomes and provides a predictive framework for related reactions. The insights gained from these computational studies are invaluable for designing synthetic strategies that leverage the unique reactivity of this compound.

Table 2: Stages of Bond Formation in the HDA Reaction based on Transition State Analysis

| Stage | Description of Bonding Changes |

| Stage 1 | The C5-C6 double bond breaks. |

| Stage 2 | The C1-C2 bond breaks. |

| Stage 3 | Formation of a C1-C6 single bond and the appearance of V(C2) and V'(C2) pseudoradical centers. |

| Product Formation | Disappearance of pseudoradical centers and formation of O4-C5 single and C3-N3 double bonds. |

Advanced Spectroscopic Characterization Techniques for 2e 1,1,1 Trifluoro 3 Nitrobut 2 Ene and Its Adducts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of (2E)-1,1,1-trifluoro-3-nitrobut-2-ene, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the electronic environment of the hydrogen atoms. For this compound, the spectrum is expected to show two main signals. The vinylic proton (-CH=) is anticipated to appear as a downfield quartet due to coupling with the three fluorine atoms of the trifluoromethyl group. The methyl protons (-CH₃) adjacent to the nitro group will likely appear as a singlet or a finely split multiplet further upfield. The precise chemical shifts are influenced by the strong electron-withdrawing effects of both the nitro and trifluoromethyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the chemical environment of each carbon atom. The spectrum of this compound would feature four distinct signals. The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to one-bond coupling with the three fluorine atoms. The two olefinic carbons (C=C) will have distinct chemical shifts, influenced by their proximity to the electron-withdrawing nitro and trifluoromethyl substituents. The methyl carbon (-CH₃) is expected at the most upfield position.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. researchgate.netnih.gov For this compound, the three equivalent fluorine atoms of the CF₃ group are expected to produce a single signal. This signal will likely appear as a quartet due to coupling with the vinylic proton. The chemical shift of the CF₃ group provides valuable information about the electronic nature of the alkene system. nih.gov Computational studies using Density Functional Theory (DFT) have become a powerful tool for accurately predicting ¹⁹F NMR chemical shifts in trifluoromethyl-containing alkenes, aiding in spectral assignment. researchgate.netnih.gov

In the analysis of adducts, such as those formed via Michael addition, NMR spectroscopy is crucial for determining the regiochemistry and diastereoselectivity of the reaction. Changes in the chemical shifts and coupling constants of the protons and carbons near the reaction center provide definitive evidence of bond formation and the relative stereochemistry of the newly formed chiral centers.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J, Hz) |

| ¹H | =CH-CF₃ | 6.5 - 7.5 | Quartet (q) | ³J(H,F) ≈ 7-10 Hz |

| ¹H | -CH₃ | 2.0 - 2.5 | Singlet (s) | N/A |

| ¹³C | -C F₃ | 120 - 130 | Quartet (q) | ¹J(C,F) ≈ 270-280 Hz |

| ¹³C | =C H- | 130 - 145 | Multiplet | |

| ¹³C | =C (NO₂) | 145 - 160 | Multiplet | |

| ¹³C | -C H₃ | 15 - 25 | Quartet (q) | |

| ¹⁹F | -CF₃ | -65 to -75 | Quartet (q) | ³J(F,H) ≈ 7-10 Hz |

Note: Expected values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. arxiv.org These two methods are often complementary, as a vibrational mode's activity depends on whether it causes a change in the molecule's dipole moment (IR active) or polarizability (Raman active). spectrabase.com

For this compound, the key functional groups each have distinct vibrational signatures.

Nitro Group (NO₂): The nitro group is characterized by two strong, prominent stretching vibrations in the IR spectrum. The asymmetric stretch (νas) typically appears in the 1500-1560 cm⁻¹ region, while the symmetric stretch (νs) is found between 1300-1370 cm⁻¹.

Trifluoromethyl Group (CF₃): The C-F bonds in the trifluoromethyl group give rise to strong absorption bands in the IR spectrum, typically in the 1100-1350 cm⁻¹ region, often appearing as a series of intense, complex bands. ias.ac.in The C-CF₃ stretching mode is also a characteristic frequency. ias.ac.in

Alkene Group (C=C): The carbon-carbon double bond stretch of the nitroalkene is expected to appear in the 1620-1680 cm⁻¹ range. Its intensity can be variable and is influenced by conjugation with the nitro group.

C-H Bonds: Vibrations corresponding to the methyl and vinylic C-H bonds will also be present, with C-H stretching appearing around 2900-3100 cm⁻¹ and bending vibrations at lower wavenumbers.

Raman spectroscopy can be particularly useful for observing the C=C double bond stretch, which may be more intense in the Raman spectrum than in the IR spectrum due to the change in polarizability during the vibration. nih.gov Analysis of the vibrational spectra of adducts can confirm the saturation of the C=C bond, indicated by the disappearance of the alkene stretching frequency and the appearance of new bands corresponding to the newly formed single bonds.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Asymmetric Stretch | NO₂ | 1500 - 1560 | Strong | Medium |

| Symmetric Stretch | NO₂ | 1300 - 1370 | Strong | Medium-Strong |

| Stretch | C=C | 1620 - 1680 | Medium-Weak | Strong |

| Stretch | C-F (in CF₃) | 1100 - 1350 | Strong, multiple bands | Medium-Weak |

| Stretch | =C-H | 3000 - 3100 | Medium | Medium |

| Stretch | C-H (in CH₃) | 2850 - 3000 | Medium | Medium |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion (M⁺).

The electron ionization (EI) mass spectrum of this compound is expected to show characteristic fragmentation pathways driven by the presence of the labile nitro group and the stable trifluoromethyl group.

Key expected fragmentation processes include:

Loss of a Nitro Group: A common fragmentation for nitro compounds is the cleavage of the C-N bond, leading to the loss of a nitrogen dioxide radical (•NO₂), resulting in a significant [M - 46]⁺ peak.

Loss of a Fluorine Atom: Fragmentation may involve the loss of a fluorine radical (•F) from the trifluoromethyl group, giving rise to an [M - 19]⁺ ion.

Formation of CF₃⁺: The trifluoromethyl cation (CF₃⁺) is a very stable species and is often observed as a prominent peak at m/z = 69 in the mass spectra of compounds containing this group. nist.gov

Cleavage of the Alkene Backbone: Fragmentation of the C-C bonds in the butene chain can lead to various smaller charged fragments.

When analyzing reaction adducts, mass spectrometry confirms the addition of the nucleophile by showing a molecular ion corresponding to the combined mass of the reactants. The fragmentation pattern of the adduct can also provide evidence for the new bond connectivity. For instance, in a Michael adduct, fragmentation patterns can help locate the position of the newly added group relative to the nitro and trifluoromethyl moieties.

| Ion (m/z) | Identity | Fragmentation Pathway |

| 169 | [C₄H₄F₃NO₂]⁺ | Molecular Ion (M⁺) |

| 150 | [M - F]⁺ | Loss of a fluorine radical |

| 123 | [M - NO₂]⁺ | Loss of a nitro group (•NO₂) |

| 69 | [CF₃]⁺ | Cleavage to form the trifluoromethyl cation |

X-ray Crystallography for Definitive Stereochemical Assignment

While NMR and other spectroscopic methods can provide strong evidence for the relative stereochemistry of molecules, single-crystal X-ray diffraction (XRD) provides the most definitive and unambiguous determination of the three-dimensional structure, including the absolute stereochemistry of chiral compounds. soton.ac.uknih.gov

For the study of this compound, X-ray crystallography is most relevant to the characterization of its solid, crystalline adducts, such as those produced from Michael additions or Diels-Alder reactions. researchgate.netresearchgate.net Since the parent nitroalkene is often a liquid or low-melting solid, obtaining suitable single crystals of the starting material can be challenging.

In the context of a Michael addition, where one or more new stereocenters are formed, X-ray crystallography plays a pivotal role. By analyzing the diffraction pattern of a single crystal of the product, a complete three-dimensional model of the molecule can be constructed. This model provides precise data on bond lengths, bond angles, and torsional angles, which definitively establishes the relative configuration (e.g., syn vs. anti) of the substituents on the newly formed chiral centers. researchgate.net

Furthermore, if the crystal is non-centrosymmetric and the molecule is chiral, anomalous dispersion effects can be used to determine the absolute configuration (R/S assignment) of all stereocenters without the need for a chiral reference. soton.ac.uk This is particularly crucial in asymmetric synthesis, where establishing the absolute stereochemistry of the product is essential for validating the effectiveness of a chiral catalyst or auxiliary. The structural data from XRD serves as a benchmark for calibrating and confirming stereochemical assignments made by other techniques like NMR. researchgate.net

Future Perspectives and Emerging Research Directions

Innovation in Catalytic Systems for Transformations of (2E)-1,1,1-trifluoro-3-nitrobut-2-ene

The development of novel catalytic systems is paramount for enhancing the efficiency and selectivity of reactions involving this compound. Current research is moving beyond traditional methods to explore sophisticated organocatalysts and chiral metal complexes that can achieve high levels of stereocontrol.

One major area of innovation lies in the design of bifunctional organocatalysts. For instance, multifunctional thiourea-based derivatives have proven effective in mediating the stereoselective reduction of β-trifluoromethyl-substituted nitroalkenes. unimi.itnih.gov These catalysts operate through a dual-activation mechanism, using hydrogen bonding to simultaneously activate both the nitroalkene and the reducing agent, such as a Hantzsch ester. unimi.itresearchgate.net This approach has yielded precursors to enantiomerically enriched β-trifluoromethyl amines with excellent enantioselectivity (up to 97% ee). nih.gov Future work will likely focus on developing even more general and effective catalysts that can operate under milder conditions and with a broader substrate scope. organic-chemistry.org

Another promising direction is the use of chiral metal phosphates. Chiral calcium phosphate (B84403) catalysts have been successfully employed in the transfer hydrogenation of β-trifluoromethylated nitroalkenes, affording β-trifluoromethylated nitroalkanes in high yields and with up to 98% enantioselectivity. nih.gov The innovation here involves the use of an Earth-abundant and biocompatible metal in a well-defined chiral environment. Research is expected to expand to other metal-based systems and explore their application in a wider array of asymmetric transformations.

The table below summarizes the performance of selected innovative catalytic systems in the reduction of β-trifluoromethylated nitroalkenes.

| Catalyst Type | Reaction | Reducing Agent | Key Feature | Enantiomeric Excess (ee) |

| Multifunctional thiourea-based (S)-valine derivative | Stereoselective reduction | Hantzsch ester | Organocatalytic, dual H-bond activation | Up to 97% unimi.itnih.gov |

| Chiral Calcium Phosphate | Transfer hydrogenation | Hantzsch ester | Earth-abundant metal catalyst | Up to 98% nih.gov |

| AmA 7·HNTf2 | Enantioselective reduction | Hantzsch ester | High generality across substrate classes | High selectivity reported organic-chemistry.org |

Expanding the Scope of Synthetic Transformations and Derivatization

This compound is a versatile precursor for a variety of complex molecules. Future research will undoubtedly focus on expanding its synthetic utility beyond current applications.

Cycloaddition reactions represent a particularly fertile ground for exploration. As a potent dienophile and dipolarophile, the compound can participate in various pericyclic reactions. mdma.ch For example, [2+3] cycloadditions with nitrones are a universal strategy for synthesizing trifluoromethylated isoxazolidines, which are important heterocyclic scaffolds. bibliotekanauki.plwikipedia.org These reactions often proceed with high regio- and stereoselectivity. bibliotekanauki.pl Similarly, Lewis acid-catalyzed [4+2] cycloadditions with various cyclic alkenes can yield complex nitronates with exclusive anti-selectivity. mdma.ch Future efforts will likely target the development of new cycloaddition partnerships and the application of this chemistry to the synthesis of novel polycyclic systems. grantome.com

Furthermore, reactions with electron-rich species like enamines have been shown to produce a range of interesting products. Depending on the reaction conditions, these reactions can lead to nitroalkylated enamines, γ-nitro ketones, or even undergo spontaneous rearrangement to form 1-pyrroline (B1209420) N-oxides. researchgate.net Expanding the library of nucleophiles used in reactions with this compound will be a key area of future research, potentially leading to the discovery of unprecedented molecular architectures. The derivatization of the resulting products, such as the reduction of the nitro group to an amine, provides access to valuable chiral β-trifluoromethyl amines, which can be further functionalized. nih.gov

The table below highlights some key synthetic transformations involving trifluoromethylated nitroalkenes.

| Reaction Type | Reactant | Product Class | Key Features |

| [2+3] Cycloaddition | Nitrones | Trifluoromethylated Isoxazolidines | High regio- and stereoselectivity bibliotekanauki.pl |

| [4+2] Cycloaddition | Cyclic Alkenes | Polycyclic Nitronates | Lewis acid-catalyzed, high diastereoselectivity mdma.ch |

| Michael Addition | Enamines | Nitroalkylated Enamines, γ-Nitro Ketones | Diastereoselective, potential for tautomerism researchgate.netresearchgate.net |

| Asymmetric Reduction | Hantzsch Esters | Chiral β-Trifluoromethyl Nitroalkanes | High enantioselectivity via organocatalysis unimi.it |

Integration with Sustainable Chemical Processes and Flow Chemistry

The principles of green and sustainable chemistry are increasingly influencing synthetic route design. Future research on this compound will likely emphasize its integration into more environmentally benign processes.

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. flinders.edu.aursc.org Many reactions used to synthesize or transform fluorinated compounds involve hazardous reagents or are highly exothermic. durham.ac.ukbeilstein-journals.org Continuous-flow reactors can mitigate these risks by minimizing the volume of reactive material at any given time and allowing for precise temperature control. beilstein-journals.org The application of flow technology to the synthesis and transformations of this compound could lead to safer, more efficient, and readily scalable manufacturing processes. researchgate.net

Exploration of New Applications Beyond Traditional Organic Synthesis

While this compound is a valuable tool in organic synthesis, its derivatives have significant potential in other scientific domains. The trifluoromethyl group is a key feature in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. nih.gov

The chiral β-trifluoromethyl amines synthesized from this nitroalkene are high-value building blocks for drug discovery. unimi.it For example, they can be used to synthesize peptidomimetics and analogs of proteasome inhibitors. organic-chemistry.org Future research will focus on incorporating these unique structural motifs into new therapeutic agents.

Beyond medicinal chemistry, the unique electronic properties of fluorinated compounds make them attractive for materials science applications. The heterocycles, such as pyrazoles and isoxazolidines, synthesized from this compound could be investigated as components of novel polymers, liquid crystals, or organic electronics. acs.org For example, trifluoromethylated pyrazoles are being explored for their diverse biological activities and as functional materials. acs.org The systematic exploration of the physical and biological properties of derivatives of this compound is a critical next step in unlocking their full application potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2E)-1,1,1-trifluoro-3-nitrobut-2-ene, and how do reaction conditions influence stereoselectivity?

- The compound is synthesized via cycloaddition or nitro-olefination reactions. For example, Korotaev et al. (2015) demonstrated its use in synthesizing heterocyclic compounds by reacting 1-hetarylmethyl-3,4-dihydroisoquinolines under reflux in isobutanol or toluene . Stereoselectivity depends on solvent polarity, temperature, and steric effects. Polar aprotic solvents favor the (E)-isomer due to stabilization of transition states, while non-polar solvents may lead to mixed stereochemistry. Reaction monitoring via NMR is critical for tracking isomer formation .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Key techniques include:

- NMR : Detects trifluoromethyl groups (δ ~ -60 to -70 ppm) and confirms isomer purity .

- IR Spectroscopy : Identifies nitro group stretching vibrations (~1520 cm for asymmetric NO) and C=C stretching (~1650 cm) .

- X-ray Crystallography : Resolves stereochemistry and bond angles, though crystallization challenges (e.g., low melting point) may require co-crystallization agents .

Q. How do solvent effects influence the reactivity of this compound in heterocyclic synthesis?

- Solvents like isobutanol (polar protic) stabilize zwitterionic intermediates in cycloadditions, enhancing reaction rates. Toluene (non-polar) favors stepwise mechanisms, reducing side reactions but requiring higher temperatures. Solvent choice must balance reaction kinetics and byproduct formation .

Advanced Research Questions

Q. How can computational chemistry predict the electronic effects of the trifluoromethyl and nitro groups on reaction pathways?

- Density Functional Theory (DFT) calculations reveal that the electron-withdrawing nitro and trifluoromethyl groups lower the LUMO energy of the alkene, enhancing electrophilicity. This facilitates nucleophilic attacks in Michael additions or [3+2] cycloadditions. Frontier Molecular Orbital (FMO) analysis helps identify regioselectivity trends .

Q. What experimental strategies resolve contradictions in reported reaction yields for this compound derivatives?

- Discrepancies often arise from impurities in starting materials or unoptimized workup procedures. Solutions include:

- Purity Validation : Use HPLC or GC-MS to verify starting material integrity .

- In Situ Monitoring : Employ real-time NMR to track intermediate formation .

- Statistical Design of Experiments (DoE) : Optimize parameters like temperature and stoichiometry via response surface methodology .

Q. How does the compound’s stereochemistry impact its application in asymmetric catalysis?

- The (E)-isomer’s rigid conformation enables enantioselective induction in organocatalytic reactions. For instance, it acts as a dienophile in Diels-Alder reactions with chiral catalysts (e.g., Jacobsen’s thiourea), achieving >90% enantiomeric excess (ee) in some cases. Racemization risks under acidic conditions require pH-controlled environments .

Q. What methodologies ensure reproducibility in structural elucidation studies of derivatives?

- Best practices include:

- Cross-Validation : Compare crystallographic data (e.g., CIF files) with spectroscopic results to confirm bond lengths and angles .

- Open Data Sharing : Deposit raw NMR, IR, and XRD datasets in repositories like Zenodo for peer verification .

- Blind Testing : Independent labs should replicate synthesis and characterization to identify protocol gaps .

Methodological Guidelines

Q. How to design a statistically robust study on the compound’s reaction kinetics?

- Sample Size : Use power analysis to determine replicates needed for significance (e.g., α = 0.05, β = 0.2).

- Control Experiments : Include blank runs (no catalyst) and internal standards (e.g., deuterated analogs) to normalize instrumental drift .

- Data Analysis : Apply nonlinear regression to kinetic models (e.g., Arrhenius equation) using software like OriginLab or Python’s SciPy .

Q. What are the ethical and technical considerations in reporting negative or inconclusive results?

- Transparency : Disclose all experimental conditions, including failed attempts (e.g., solvent incompatibilities).

- Peer Review : Submit to journals emphasizing methodological rigor over novelty, such as Journal of Negative Results.

- Data Archiving : Publish raw data to support meta-analyses and avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.